

Whitepaper: Identification of Novel Proteins Interacting with trans-Crotonyl CoA

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Compound of Interest		
Compound Name:	trans-Crotonyl CoA	
Cat. No.:	B15550754	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trans-Crotonyl CoA is a critical intermediate in fatty acid and amino acid metabolism.[1] Beyond its metabolic roles, it serves as the donor molecule for protein crotonylation, a post-translational modification (PTM) that plays a significant role in regulating gene expression and other cellular processes.[2][3][4] The enzymes that write, erase, and read this modification are key regulators of cellular function, and their dysregulation is implicated in various diseases, including cancer.[2][5] Identifying the full spectrum of proteins that directly bind to trans-Crotonyl CoA or are substrates for crotonylation is crucial for understanding its biological impact and for developing novel therapeutic strategies. This technical guide provides an indepth overview of the current methodologies used to discover and characterize these novel protein interactions, complete with detailed experimental protocols and data presentation strategies.

The Landscape of trans-Crotonyl CoA Interactors

Proteins that interact with **trans-Crotonyl CoA** can be broadly categorized into several classes. Understanding these known interactions provides a foundation for the discovery of novel partners.

• Metabolic Enzymes: A host of enzymes use **trans-Crotonyl CoA** as a substrate or produce it as a product. These are integral to metabolic pathways such as the catabolism of lysine



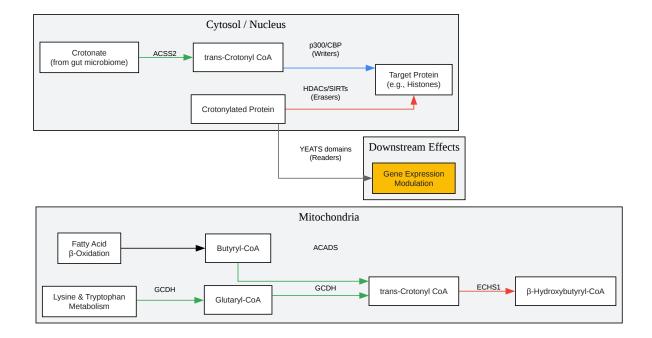
and tryptophan and fatty acid β -oxidation.[1][6][7]

- Crotonyltransferases (Writers): These enzymes catalyze the transfer of the crotonyl group from **trans-Crotonyl CoA** to the ε-amino group of lysine residues on substrate proteins. The most prominent examples are the acetyltransferases p300 and CBP, which exhibit crotonyltransferase activity.[4][6]
- Decrotonylases (Erasers): This class of enzymes removes the crotonyl modification. Certain histone deacetylases (HDACs) and Sirtuins (SIRTs) have been shown to possess decrotonylase activity.[8][9]
- Crotonyl-Lysine Binding Proteins (Readers): These proteins specifically recognize and bind
 to crotonylated lysine residues, translating the modification into a functional cellular outcome.
 Proteins containing a YEATS domain, for example, have been identified as readers of
 histone crotonylation.[9]

Signaling and Metabolic Pathways

The generation and utilization of **trans-Crotonyl CoA** are tightly linked to the cell's metabolic state, directly influencing epigenetic regulation through histone crotonylation.





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Caption: Metabolic pathways of **trans-Crotonyl CoA** synthesis and its role in protein crotonylation.

Methodologies for Identifying Novel Interactors

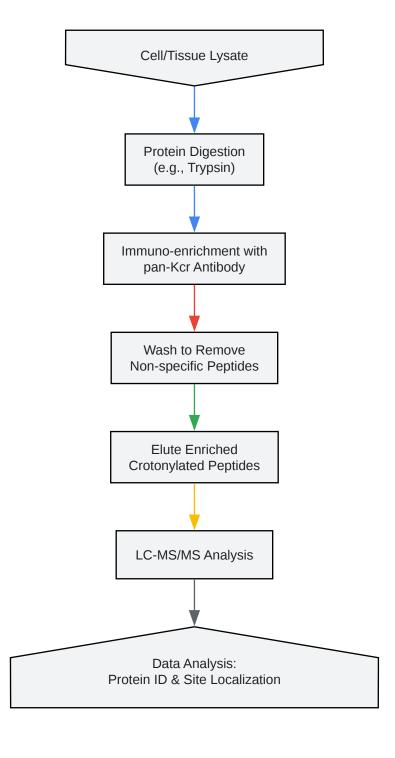
A variety of powerful techniques, primarily based on chemical proteomics and mass spectrometry, are employed to identify novel proteins that are either crotonylated or bind directly to **trans-Crotonyl CoA**.

Affinity-Based Proteomic Approaches



These methods utilize an affinity reagent—such as an antibody or a chemical probe—to enrich for interacting proteins from complex cellular lysates, which are then identified by mass spectrometry (MS).

This is the most common method for identifying crotonylation sites on a proteome-wide scale. It relies on high-quality antibodies that specifically recognize the crotonyl-lysine modification.[2][3]





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